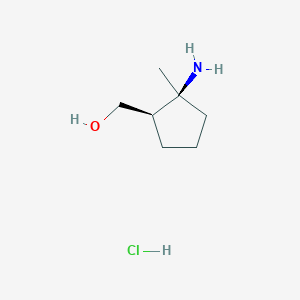

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl ring with an amino and a methyl group attached, along with a methanol moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Méthodes De Préparation

The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride typically involves several steps:

Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of the cyclopentyl ring, followed by the introduction of the amino and methyl groups. The methanol moiety is then added, and the final product is converted to its hydrochloride form. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product.

Analyse Des Réactions Chimiques

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Applications De Recherche Scientifique

Pharmacological Research

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride has been investigated for its potential role as a pharmacological agent. Its structural similarity to known neurotransmitters suggests it may interact with various receptors in the central nervous system (CNS).

- Neurotransmitter Modulation : Studies indicate that compounds with similar structures can modulate neurotransmitter activity, potentially leading to applications in treating neurological disorders such as depression or anxiety.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity. Researchers have explored modifications to the amino and hydroxymethyl groups to improve pharmacokinetic properties.

| Modification | Potential Activity |

|---|---|

| Alkylation | Increased lipophilicity for better CNS penetration |

| Hydroxylation | Enhanced receptor affinity |

Analytical Chemistry

This compound is utilized in analytical chemistry for developing new methods of detection and quantification of amine-containing compounds in biological samples. Its unique chemical structure allows for specific interactions during chromatographic separation.

Case Study 1: Neuropharmacological Evaluation

A study investigated the effects of this compound on rodent models of anxiety. The results indicated that the compound demonstrated anxiolytic properties, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Synthesis of Novel Antidepressants

Researchers synthesized several derivatives from this compound, leading to compounds that showed improved efficacy in preclinical models of depression. These findings highlight the compound's versatility as a scaffold for drug discovery.

Mécanisme D'action

The mechanism of action of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The pathways affected by this compound can include signal transduction, metabolic processes, and gene expression. The exact mechanism depends on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as cis-2-Aminomethyl-cyclohexanol hydrochloride and methyl cis-2-aminocyclopentanecarboxylate hydrochloride share structural similarities.

Uniqueness: The unique combination of the cyclopentyl ring, amino, methyl, and methanol groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications.

Activité Biologique

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is an amino alcohol with the molecular formula C₇H₁₅NO·ClH and a molecular weight of 165.661 g/mol. This compound has garnered interest in chemical biology due to its unique cyclopentyl structure, which may confer distinct biological activities. Despite limited specific research, preliminary findings suggest potential applications in drug development and interaction studies with biological targets.

The compound's structure includes an amino group and a hydroxyl group attached to a cyclopentane ring, enhancing its solubility and reactivity in biological systems. The hydrochloride form increases its aqueous solubility, making it suitable for various laboratory applications.

Biological Activity Overview

This compound is primarily explored for its interactions with neurotransmitter receptors and potential therapeutic applications. Its unique structural features suggest that it could serve as a valuable building block in the synthesis of novel pharmacological agents targeting various diseases.

Key Biological Activities:

- Neurotransmitter Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, although comprehensive profiles are still needed to fully understand its therapeutic potential.

- Chemical Biology Applications : The compound can be utilized in probing protein-ligand interactions, aiding researchers in understanding complex biological processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cis-(2-Amino-3-methyl-cyclopentyl)-methanol | Amino Alcohol | Similar cyclopentane structure; different amino positioning |

| N-Methyl-D-aspartate (NMDA) | Amino Acid Derivative | Involved in neurotransmission; different functional groups |

| Cyclopentylamine | Simple Amine | Lacks hydroxyl group; simpler structure |

This compound is distinguished by its specific stereochemistry and functional groups, which may impart unique biological activities compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are sparse, its structural analogs have been investigated for various biological activities:

- Neuroprotective Effects : Similar compounds have shown promise in modulating neuroprotective pathways, suggesting that this compound may also possess such properties.

- P-glycoprotein Modulation : Research on related compounds indicates that they can influence P-glycoprotein (P-gp) activity, a crucial factor in drug absorption and resistance mechanisms in cancer therapy. Understanding these interactions could pave the way for developing effective modulators based on this compound .

- Synthesis and Derivatization : Studies have demonstrated that modifying the structure of similar amino alcohols can lead to enhanced biological activity. This suggests that further derivatization of this compound could yield compounds with improved pharmacological profiles .

Propriétés

IUPAC Name |

[(1R,2S)-2-amino-2-methylcyclopentyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-3-6(7)5-9;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMYBIXBGLYRKZ-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.